Home > Products > Screening Compounds P147046 > Octahydrofuro[3,4-b]pyridine
Octahydrofuro[3,4-b]pyridine - 933704-82-6

Octahydrofuro[3,4-b]pyridine

Catalog Number: EVT-3443963
CAS Number: 933704-82-6
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Octahydrofuro[3,4-b]pyridine is a bicyclic compound characterized by its unique fused furan and pyridine ring system. This compound, identified by the chemical formula C9H11NC_9H_{11}N and CAS number 933704-82-6, has garnered interest in various fields of scientific research due to its potential applications in chemistry, medicine, and materials science. It serves as a versatile building block for the synthesis of more complex molecules and is being explored for its therapeutic properties, including antibacterial and antifungal activities.

Source and Classification

Octahydrofuro[3,4-b]pyridine belongs to the class of heterocyclic compounds, which are organic compounds containing atoms of at least two different elements in a ring structure. Specifically, it is classified as a bicyclic compound due to the presence of two interconnected rings. Its structural features make it a candidate for further exploration in medicinal chemistry and synthetic organic chemistry .

Synthesis Analysis

Methods

The synthesis of octahydrofuro[3,4-b]pyridine typically involves several key steps:

  1. Asymmetric Michael Addition: The process begins with an asymmetric Michael addition of RR-N-tert-butanesulfinyl imidate with enamidomalonate to introduce the C10 stereocenter.
  2. Intramolecular Reactions: This step is followed by an intramolecular alkoxide exchange, a second Michael addition, and hydrogenation to construct the bicyclic ring system .
  3. Alternative Synthetic Routes: Other methods have also been explored, including the use of C-allyl iminosugars leading to bicyclic iminosugar C-glycosides through debenzylative iodocycloetherification .

Technical Details

The synthetic routes can be optimized for large-scale production by adjusting reaction conditions and purification processes. For instance, specific reagents such as lithium aluminum hydride for reduction or potassium permanganate for oxidation may be employed depending on the desired transformation.

Molecular Structure Analysis

Structure

The molecular structure of octahydrofuro[3,4-b]pyridine consists of a fused ring system that incorporates both furan and pyridine moieties. The compound's unique configuration contributes to its chemical reactivity and biological activity.

Data

  • Molecular Formula: C9H11NC_9H_{11}N
  • Molecular Weight: 149.19 g/mol
  • Structural Features: The bicyclic nature allows for multiple stereocenters, which can influence its pharmacological properties .
Chemical Reactions Analysis

Types of Reactions

Octahydrofuro[3,4-b]pyridine can participate in various chemical reactions:

  • Oxidation: Introducing oxygen-containing functional groups using reagents like potassium permanganate or chromium trioxide.
  • Reduction: Reducing double bonds or functional groups using lithium aluminum hydride or catalytic hydrogenation.
  • Substitution: Replacing functional groups with others through nucleophilic substitution reactions .

Technical Details

The outcomes of these reactions depend significantly on the specific reagents and conditions used. For example:

  • Oxidation may yield ketones or carboxylic acids.
  • Reduction can produce alcohols or alkanes.
  • Substitution reactions can lead to diverse derivatives depending on the nucleophile employed.
Mechanism of Action

The mechanism of action for octahydrofuro[3,4-b]pyridine involves its interaction with specific biological targets. It may inhibit certain enzymes or receptors, leading to various biological responses. For instance, derivatives of this compound have shown potential as glycosidase inhibitors, which could have implications in treating diseases related to carbohydrate metabolism .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless to pale yellow liquid or solid.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Reacts readily with electrophiles due to the presence of nitrogen in the pyridine ring.

Relevant data suggests that octahydrofuro[3,4-b]pyridine exhibits distinct reactivity patterns that are influenced by its molecular structure and functional groups present .

Applications

Octahydrofuro[3,4-b]pyridine has several scientific uses:

  • Chemistry: Serves as a building block for synthesizing complex organic molecules.
  • Medicine: Investigated for potential therapeutic effects against bacterial and fungal infections.
  • Materials Science: Utilized in producing specialized materials such as polymers and resins due to its unique structural properties .
Synthetic Methodologies for Octahydrofuro[3,4-b]pyridine Derivatives

Traditional Heterocyclic Ring-Closure Strategies

Classical synthetic routes to the octahydrofuro[3,4-b]pyridine core rely on intramolecular cyclization of appropriately functionalized precursors. A prominent approach involves acid-catalyzed ring closure of linear substrates containing both furan and piperidine motifs. For instance, cyclization of hydroxyalkyl-substituted piperidine derivatives under acidic conditions yields the fused bicyclic system, though this method often results in low stereoselectivity and requires extensive purification [6]. Alternative strategies employ Knoevenagel condensation followed by intramolecular Michael addition, as demonstrated in the synthesis of tetrahydrofuro[3,4-b]pyridine derivatives with coronary vasodilating activity . These methods typically proceed under reflux conditions (toluene or acetic acid, 110–140°C) and provide moderate yields (45–72%), with the major limitation being poor control over stereochemistry at ring fusion points [1] .

Table 1: Traditional Ring-Closure Approaches for Octahydrofuro[3,4-b]pyridine Synthesis

Precursor TypeCyclization ConditionsYield RangeKey Limitations
Hydroxyalkyl piperidinesHCl/AcOH, reflux50-65%Low diastereoselectivity
Knoevenagel adductsEt₃N, toluene, 110°C60-72%Competing polymerization
EnamidomalonatesLiHMDS, THF, -78°C to RT65-70%Requires anhydrous conditions
Epoxy piperidinesBF₃·OEt₂, CH₂Cl₂, 0°C to RT45-58%Sensitive functionality tolerance

Stereoselective Synthesis of (4aR,7aS)- and (4aS,7aR)-Diastereomers

Access to enantiopure octahydrofuro[3,4-b]pyridines is crucial for pharmaceutical applications, exemplified by the synthesis of moxifloxacin intermediates. The chiral pool strategy utilizes naturally occurring chirality from (R)-nipecotic acid or (L)-pipecolic acid to control stereochemistry at the C4a and C7a positions [3] [5]. In one patented route, (R)-nipecotic acid undergoes sequential functionalization (N-protection, ester reduction, epoxide formation) followed by regioselective ring-opening to install the tetrahydrofuran moiety with defined stereochemistry [5]. Alternatively, asymmetric Michael addition using (R)-N-tert-butanesulfinyl imidate with enamidomalonates achieves excellent diastereocontrol (d.r. = 7:1) at C10, which translates into the correct stereochemistry in the bicyclic system after cyclization [2]. A critical challenge remains the kinetic resolution during intramolecular alkoxide exchange, where mismatched stereochemistry can lead to preferential crystallization of one diastereomer [2].

Catalytic Asymmetric Approaches for Enantiomeric Enrichment

Transition metal catalysis enables efficient construction of stereodefined octahydrofuro[3,4-b]pyridine frameworks. Palladium-catalyzed hydrogenation of unsaturated precursors (e.g., furo[3,4-b]pyridines) under moderate H₂ pressure (30–50 psi) achieves complete saturation with enantioselectivities up to 92% ee when employing chiral phosphine ligands such as (R)-BINAP or (S,S)-Et-DuPhos [3] [5]. For oxidative transformations, Davis oxaziridine-mediated hydroxylation at C9 proceeds with 82% yield and >90% stereoselectivity when applied to chiral malonate intermediates, enabling subsequent stereocontrolled cyclization [2]. Emerging methodologies include N-heterocyclic carbene (NHC) catalysis, where oxidative [3+3] annulations between enals and amino heterocycles construct pyridine-fused systems with excellent enantioselectivity (>95% ee), though direct application to saturated systems requires further adaptation [7].

Solid-Phase Synthesis for High-Throughput Derivative Generation

While direct reports are limited for octahydrofuro[3,4-b]pyridine, polymer-supported synthesis enables rapid diversification of related scaffolds. Wang resin-bound piperidinones undergo reductive amination with aldehydes followed by acid-mediated cyclization to generate bicyclic frameworks [10]. Modern adaptations incorporate catch-and-release purification using sulfonated resins to scavenge basic impurities after key cyclization steps [8]. For late-stage functionalization, Suzuki-Miyaura cross-coupling of solid-supported bromopyridines with arylboronic acids installs diverse C5-aryl substituents using Pd(OAc)₂/XPhos catalysis (K₂CO₃, DMF/H₂O, 80°C), achieving conversions >85% [8]. Automated platforms combining immobilized Lewis acid catalysts (e.g., Mg/Fe-LDH) with microwave-assisted ring closure demonstrate potential for library synthesis, though application to saturated systems requires optimization of hydrogenation steps [4] [10].

Properties

CAS Number

933704-82-6

Product Name

Octahydrofuro[3,4-b]pyridine

IUPAC Name

1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c1-2-6-4-9-5-7(6)8-3-1/h6-8H,1-5H2

InChI Key

ZZWFAKPWUUTAEQ-UHFFFAOYSA-N

SMILES

C1CC2COCC2NC1

Canonical SMILES

C1CC2COCC2NC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.